MAGEA-10 is derived from the MAGEA gene family, which encodes proteins typically expressed in male germ cells but aberrantly expressed in various tumors. The specific peptide sequence (254-262) is recognized as an immunogenic epitope that can elicit cytotoxic T lymphocyte responses in patients with tumors expressing this antigen . MAGEA-10 belongs to a broader category of cancer/testis antigens, which are characterized by their restricted expression pattern and potential as targets for cancer immunotherapy.
The synthesis of MAGEA-10 (254-262) can be achieved through solid-phase peptide synthesis, a widely used method for producing peptides. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The following steps outline the synthesis process:
This method allows for precise control over the sequence and modifications of the peptide .
The molecular structure of MAGEA-10 (254-262) consists of a linear sequence of amino acids that form specific three-dimensional conformations upon binding to HLA-A2 molecules. The sequence includes residues that are critical for T-cell receptor recognition. The exact sequence can be represented as follows:
This sequence is crucial for its immunogenic properties and interaction with T-cells .
MAGEA-10 (254-262) undergoes several biochemical interactions once synthesized:
These reactions are essential for the therapeutic efficacy of vaccines targeting this antigen in cancer immunotherapy .
The mechanism of action for MAGEA-10 (254-262) involves several key steps:
This process highlights the potential use of MAGEA-10 as a target for therapeutic vaccines aimed at enhancing anti-tumor immunity .
MAGEA-10 (254-262) has specific physical properties that contribute to its function:
These properties are crucial for its application in therapeutic settings .
MAGEA-10 (254-262) has several applications in scientific research and clinical settings:
The ongoing research into MAGEA-10 underscores its significance in advancing cancer treatment strategies .
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2